molecular formula C11H13ClN2 B12839800 2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole

2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole

Cat. No.: B12839800
M. Wt: 208.69 g/mol
InChI Key: QYBHNJPXVNNNSO-UHFFFAOYSA-N
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Description

2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole is a heterocyclic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and material sciences

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloroaniline with isopropylamine and methylating agents in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, followed by purification through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is crucial. Additionally, green chemistry approaches, such as solvent-free reactions or the use of environmentally benign solvents, are being explored to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological and chemical properties.

Scientific Research Applications

2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

  • 2-Chloro-1-methyl-1H-benzo[d]imidazole
  • 2-Chloro-1-isopropyl-1H-benzo[d]imidazole
  • 1-Isopropyl-7-methyl-1H-benzo[d]imidazole

Comparison: Compared to its analogs, 2-Chloro-1-isopropyl-7-methyl-1H-benzo[d]imidazole exhibits unique properties due to the presence of both the isopropyl and methyl groups, which can influence its reactivity and biological activity. The chlorine atom also provides a site for further functionalization, making it a versatile compound for various applications.

Properties

Molecular Formula

C11H13ClN2

Molecular Weight

208.69 g/mol

IUPAC Name

2-chloro-7-methyl-1-propan-2-ylbenzimidazole

InChI

InChI=1S/C11H13ClN2/c1-7(2)14-10-8(3)5-4-6-9(10)13-11(14)12/h4-7H,1-3H3

InChI Key

QYBHNJPXVNNNSO-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)N=C(N2C(C)C)Cl

Origin of Product

United States

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